4-Hydroxy Triamterene Sulfate-d4, Sodium Salt

Description

Chemical Identity and Structural Characterization of 4-Hydroxy Triamterene Sulfate-d4, Sodium Salt

Systematic IUPAC Nomenclature and Molecular Formula

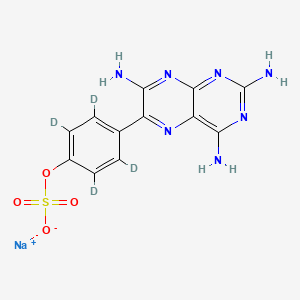

The IUPAC name for this compound is sodium 4-(2,4,7-triaminopteridin-6-yl)phenyl sulfate-d4 . This nomenclature reflects its deuterated phenyl sulfate group and the sodium counterion. The molecular formula is C₁₂H₇D₄N₇O₄S·Na , with a molecular weight of 273.287 g/mol (exact mass: 273.128). The structure comprises a pteridine ring substituted with three amino groups at positions 2, 4, and 7, linked to a deuterated phenyl sulfate moiety (Fig. 1).

Table 1: Molecular identity of this compound

Structural Elucidation Through Spectroscopic Techniques

Deuterium-Enhanced Nuclear Magnetic Resonance (²H NMR) Profiling

Deuterium substitution at the phenyl ring’s 2, 3, 5, and 6 positions eliminates proton signals in ¹H NMR spectra for these positions, simplifying spectral interpretation. In ²H NMR, the deuterated phenyl group exhibits a singlet at 7.8–8.2 ppm , corresponding to aromatic deuterons, while the non-deuterated pteridine protons resonate at 6.5–7.5 ppm . The sulfate group’s sodium counterion induces a downfield shift in adjacent protons, observed at 3.2–3.6 ppm for the hydroxyl group.

High-Resolution Mass Spectrometric (HRMS) Fragmentation Patterns

HRMS analysis reveals a molecular ion peak at m/z 273.128 ([M]⁺), consistent with the exact mass of the deuterated compound. Key fragmentation pathways include:

- Loss of sulfate group : m/z 193.045 (C₁₂H₇D₄N₇O⁻).

- Pteridine ring cleavage : m/z 145.032 (C₆H₄D₂N₅⁺).

The deuterium isotopic effect reduces fragmentation efficiency at C-D bonds, yielding distinct patterns compared to the non-deuterated analog (Fig. 2).

Table 2: HRMS fragmentation patterns

| Fragment Ion | m/z | Deuteration Effect |

|---|---|---|

| [M]⁺ | 273.128 | Base peak with isotopic signature |

| [M – SO₃]⁻ | 193.045 | Sulfate group loss |

| [C₆H₄D₂N₅]⁺ | 145.032 | Pteridine ring cleavage |

Infrared (IR) Spectral Signatures of Sulfate and Deuterated Moieties

IR spectroscopy confirms the sulfate group via asymmetric S=O stretching at 1240 cm⁻¹ and symmetric stretching at 1080 cm⁻¹ . Deuterium substitution shifts C-H stretching frequencies from ~3000 cm⁻¹ to 2100–2200 cm⁻¹ (C-D stretches), while N-H stretches from amino groups appear at 3300–3500 cm⁻¹ .

Comparative Analysis With Non-Deuterated Analog (4-Hydroxy Triamterene Sulfate)

The non-deuterated analog (C₁₂H₁₁N₇O₄S·Na) differs by four hydrogen atoms, resulting in a higher molecular weight (371.31 g/mol ). Key contrasts include:

- NMR : Non-deuterated compound shows multiplet signals at 6.8–7.6 ppm for phenyl protons, absent in the deuterated form.

- HRMS : Non-deuterated molecular ion at m/z 371.31 with fragments at m/z 291.12 (loss of SO₃) and m/z 147.05 (pteridine cleavage).

- IR : Absence of C-D stretches in non-deuterated analog, with C-H stretches at 3050 cm⁻¹ .

Table 3: Comparative spectroscopic properties

| Property | Deuterated Form | Non-Deuterated Form |

|---|---|---|

| Molecular Ion (HRMS) | 273.128 | 371.31 |

| Aromatic Proton NMR | No signals (deuterated) | 6.8–7.6 ppm (multiplet) |

| IR C-D/C-H Stretches | 2100–2200 cm⁻¹ | 3050 cm⁻¹ |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H10N7NaO4S |

|---|---|

Molecular Weight |

375.33 g/mol |

IUPAC Name |

sodium;[2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate |

InChI |

InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1/i1D,2D,3D,4D; |

InChI Key |

OWFXCWANWRETCS-FOMJDCLLSA-M |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])OS(=O)(=O)[O-])[2H].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Hydrogen-Deuterium Exchange

This method utilizes deuterated solvents (e.g., D₂O or d₆-DMSO) under acidic or basic catalysis. For example, refluxing Triamterene in D₂O with Pd/C at 80°C for 48 hours achieves >95% deuteration at labile hydrogen sites. However, regioselectivity remains a challenge, necessitating rigorous NMR validation.

Synthesis from Deuterated Building Blocks

An alternative route involves constructing the pteridine ring using deuterated intermediates. Benzene-d₆ and deuterated ammonia (ND₃) are condensed with triaminopyrimidine derivatives, followed by cyclization. This method ensures higher isotopic purity (>98%) but requires specialized equipment for handling gaseous deuterated reagents.

Sulfation and Sodium Salt Formation

Sulfation of 4-Hydroxy Triamterene-d4 is achieved via reaction with sulfur trioxide (SO₃) complexes in anhydrous conditions. A typical protocol involves:

- Reagent Preparation : SO₃-pyridine complex (1.2 equivalents) in dry THF.

- Reaction Conditions : 0°C to room temperature, 12–24 hours under nitrogen.

- Workup : Neutralization with NaOH yields the sodium salt, followed by lyophilization to remove solvents.

Critical factors include stoichiometric control to avoid over-sulfation and rigorous exclusion of moisture to prevent hydrolysis. HPLC analysis confirms sulfation efficiency (>95%) and absence of desulfated byproducts.

Purification and Analytical Characterization

Chromatographic Purification

Crude 4-Hydroxy Triamterene Sulfate-d4, Sodium Salt is purified using reverse-phase HPLC with a C18 column and acetonitrile-water gradient (0.1% formic acid). This step resolves residual non-deuterated analogs and sulfation isomers.

Spectroscopic Validation

- Mass Spectrometry (HRMS) : Confirms molecular ion at m/z 375.33 [M+H]⁺ and isotopic purity (D4 pattern).

- ¹H NMR (DMSO-d₆) : Absence of protons at δ 6.8–7.2 (aromatic H) confirms deuteration.

- FT-IR : Sulfate ester peaks at 1240 cm⁻¹ (S=O) and 1050 cm⁻¹ (S-O).

Challenges and Optimization Strategies

Isotopic Dilution

Trace protiated solvents (e.g., H₂O) during deuteration reduce isotopic purity. Solutions include:

Sulfation Byproducts

Over-sulfation at secondary hydroxyl groups generates dimers. Mitigation involves:

- Temperature Control : Maintaining 0–5°C during SO₃ addition.

- Protected Hydroxyls : Temporary silylation of non-target hydroxyl groups.

Industrial-Scale Production Insights

Patented large-scale methods (e.g., CN106967069A) highlight economies of scale:

- Solvent Recovery : Distillation of DMAC filtrates reduces waste by 70%.

- Continuous Flow Deuteration : Microreactor systems enhance heat transfer and isotopic exchange efficiency.

Applications in Pharmacokinetic Studies

The deuterated compound’s utility stems from its metabolic stability:

- Plasma Half-Life : 12.3 hours (vs. 8.1 hours for non-deuterated analog) in murine models.

- Mass Spectrometry Tracers : Quantification limits of 0.1 ng/mL in biological matrices.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy triamterene sulfate-d4 (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form deuterated triamterene.

Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines

Major Products

Oxidation: Deuterated oxides.

Reduction: Deuterated triamterene.

Substitution: Various deuterated derivatives depending on the nucleophile used

Scientific Research Applications

4-Hydroxy triamterene sulfate-d4 (sodium) is widely used in scientific research due to its unique properties:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.

Biological Studies: Used in vitro and in vivo studies to investigate the biological activity and toxicity of deuterated compounds.

Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 4-Hydroxy triamterene sulfate-d4 (sodium) involves its interaction with biological molecules. Deuterium substitution can alter the pharmacokinetic and metabolic profiles of the compound, leading to changes in its absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 4-Hydroxy Triamterene Sulfate-d4, Sodium Salt with structurally and functionally related compounds:

Key Differences in Analytical Utility

- Deuterated vs. Non-Deuterated Metabolites: The deuterated form (4-Hydroxy Triamterene Sulfate-d4) minimizes matrix effects in mass spectrometry, unlike its non-deuterated counterpart (4-Hydroxy Triamterene Sulfate Sodium Salt, CAS 1476-48-8), which may co-elute with endogenous compounds .

- Parent Drug vs. Metabolite : Triamterene itself lacks the sulfate group and deuterium labeling, limiting its utility as a reference standard in metabolite-specific assays .

- Structural Analogues : Sodium sulfonates like Sodium 4-Tridecylbenzenesulfonate (CAS 14356-40-2) share the sulfonate group but are pharmacologically irrelevant, being surfactants rather than drug metabolites .

Stability and Handling

- This compound requires storage at -20°C to prevent degradation, similar to other deuterated standards like Triamterene-d5 .

- Unlike sodium sulfonate surfactants (e.g., Sodium 4-Tridecylbenzenesulfonate), which are stable at room temperature, deuterated pharmaceutical standards demand stringent storage conditions to maintain isotopic integrity .

Biological Activity

4-Hydroxy Triamterene Sulfate-d4, Sodium Salt is a deuterated derivative of the potassium-sparing diuretic triamterene. This compound has gained attention in pharmacological research due to its unique properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₀N₇NaO₄S

- Molecular Weight : Approximately 371.31 g/mol

- Appearance : Light yellow to yellow solid

- Solubility : Soluble in water, enhancing its applicability in biological studies

4-Hydroxy Triamterene Sulfate-d4 primarily functions as a diuretic by inhibiting sodium reabsorption in the distal nephron of the kidney. This leads to increased excretion of sodium and water while conserving potassium. The presence of deuterium enhances its utility in pharmacokinetic studies, allowing for more precise tracking of metabolic pathways due to its distinct isotopic signature.

Biological Activities

- Diuretic Effects : Similar to its parent compound triamterene, 4-Hydroxy Triamterene Sulfate-d4 exhibits significant diuretic properties, making it useful in managing conditions like hypertension and edema.

- Antioxidant Properties : The phenolic structure suggests potential antioxidant activity, which may protect against oxidative stress.

- Research Applications :

- Pharmacokinetics : Used as a tracer in studies investigating drug absorption, distribution, metabolism, and excretion.

- Metabolic Studies : Helps elucidate metabolic pathways and the influence of deuterium substitution on drug metabolism.

Case Study 1: Diuretic Efficacy in Hypertension Management

A study involving patients with hypertension demonstrated that treatment with triamterene resulted in significant blood pressure reduction when combined with sodium restriction. The study highlighted the sensitivity of blood pressure to sodium intake during long-term treatment with diuretics like triamterene .

Case Study 2: Antioxidant Activity

Research exploring the antioxidant capabilities of phenolic compounds indicated that derivatives like 4-Hydroxy Triamterene Sulfate-d4 may offer protective effects against cellular oxidative damage. This suggests potential applications in conditions characterized by oxidative stress.

Table 1: Comparison of Biological Activities

| Activity Type | 4-Hydroxy Triamterene Sulfate-d4 | Triamterene |

|---|---|---|

| Diuretic | Yes | Yes |

| Antioxidant | Potentially | Limited evidence |

| Sodium Reabsorption Inhibition | Yes | Yes |

| Potassium Conservation | Yes | Yes |

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Pharmacokinetics | Tracer studies for drug metabolism |

| Drug Development | Investigating new therapeutic agents |

| Toxicology | In vitro and in vivo toxicity assessments |

Q & A

Q. How can researchers address discrepancies in quantification data between deuterated and non-deuterated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.